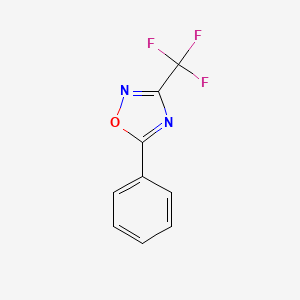
1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- is a heterocyclic compound that contains an oxygen and two nitrogen atoms in a five-membered ring structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole, 5-phenyl-3-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with acyl chlorides under basic conditions. For example, the treatment of an amidoxime with an acyl chloride in the presence of a base such as triethylamine can yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazoles .
Scientific Research Applications
1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and fluorescence
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole, 5-phenyl-3-(trifluoromethyl)- involves its interaction with various molecular targets. For example, in medicinal applications, the compound can inhibit enzymes such as acetylcholinesterase, which is involved in the progression of Alzheimer’s disease. The compound’s structure allows it to form strong interactions with the active sites of these enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different properties and applications.
1,2,5-Oxadiazole: Known for its use in materials science and as a precursor for other heterocyclic compounds.
1,3,4-Oxadiazole: Widely studied for its biological activities and applications in drug discovery
Uniqueness
1,2,4-Oxadiazole, 5-phenyl-3-(trifluoromethyl)- is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
86657-10-5 |
|---|---|
Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
5-phenyl-3-(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-7(15-14-8)6-4-2-1-3-5-6/h1-5H |
InChI Key |
RPGOTWKIEAPWBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NO2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoate](/img/structure/B14398111.png)
![Dispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14398114.png)
![Benzo[h]quinoline, 2-(2-benzothiazolyl)-5,6-dihydro-4-phenyl-](/img/structure/B14398120.png)
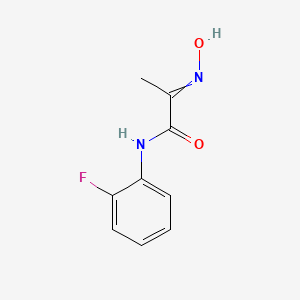
![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
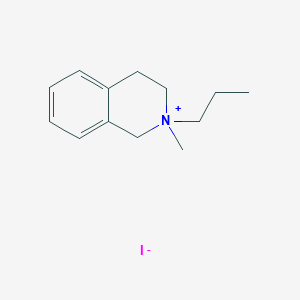
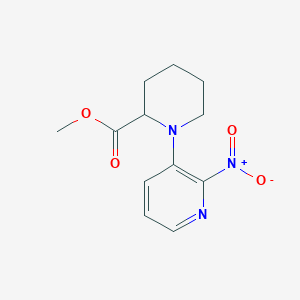

![2,2'-[(5-Bromonaphthalene-1-carbothioyl)azanediyl]diacetic acid](/img/structure/B14398158.png)
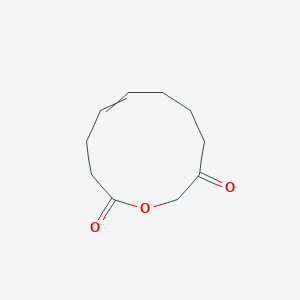
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
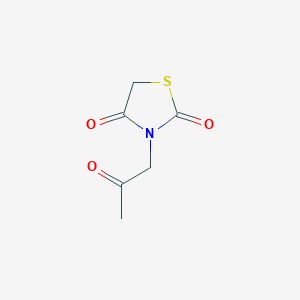
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
